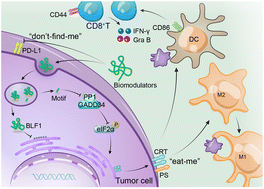Improving combination cancer immunotherapy by manipulating dual immunomodulatory signals with enzyme-triggered, cell-penetrating peptide-mediated biomodulators†
Biomaterials Science Pub Date: 2023-12-17 DOI: 10.1039/D3BM01605F
Abstract
Immunosuppressive tumor microenvironments challenge the effectiveness of protein-based biopharmaceuticals in cancer immunotherapy. Reestablishing tumor cell immunogenicity by enhancing calreticulin (CRT) exposure is expected to improve tumor immunotherapy. Given that CRT translocation is inherently modulated by phosphorylated eIF2α, the selective inhibition of protein phosphatase 1 (PP1) emerges as an effective strategy to augment tumor immunogenicity. To harness the PP1-disrupting potential of GADD34-derived motifs and address their limited intracellular delivery, we integrated these sequences into an enzyme-triggered, cell-penetrating peptide-mediated chimeric protein scaffold. This design not only facilitates efficient cytoplasmic delivery of these immunostimulatory motifs to induce “eat-me” signaling, but also provides a versatile platform for combination immunotherapy. Fabrication of biomodulators with cytotoxic BLF1 provides additional “eat-me” signaling through phosphatidylserine exposure or that with an immunomodulatory designed ankyrin repeat protein disables “don't-find-me” signaling by antagonizing PD-L1. Notably, these bifunctional biomodulators exhibit remarkable ability to induce macrophage phagocytosis, dendritic cell maturation, and CD8+ T activation, ultimately substantially inhibiting tumor growth. This study presents a modular genetic coding strategy for PP1-centered therapies that enables seamless integration of immunostimulatory sequences into protein-based anti-tumor cocktail therapies, thereby offering novel alternatives for improving antitumor efficacy.


Recommended Literature
- [1] Light-emitting diode (LED)-directed green synthesis of silver nanoparticles and evaluation of their multifaceted clinical and biological activities
- [2] Facile gold nanorod purification by fractionated precipitation†
- [3] Catalyst-free synthesis of α1-oxindole-α-hydroxyphosphonates via phospha-aldol reaction of isatins employing N-heterocyclic phosphine (NHP)-thiourea†
- [4] Structural diversity and biological relevance of benzenoid and atypical ansamycins and their congeners
- [5] Facile fabrication of a modified polyamide acid porous membrane for uranium enrichment in wastewater†
- [6] Stepwise N–H bond formation from N2-derived iron nitride, imide and amide intermediates to ammonia†
- [7] Improvement of electrochemical performance of rechargeable lithium–selenium batteries by inserting a free-standing carbon interlayer†
- [8] Ordered interfaces for dual easy axes in liquid crystals
- [9] On the signature of the hydrophobic effect at a single molecule level
- [10] Determination of cellulase colocalization on cellulose fiber with quantitative FRET measured by acceptor photobleaching and spectrally unmixing fluorescence microscopy

Journal Name:Biomaterials Science
Research Products
-
CAS no.: 13073-21-7
-
CAS no.: 1596-13-0
-
CAS no.: 119584-73-5









